3-fluoro-N,N-dimethyl-4-nitrobenzamide
Overview
Description
3-fluoro-N,N-dimethyl-4-nitrobenzamide is a chemical compound with the molecular formula C9H9FN2O3 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound involves several steps . One method starts with 3-fluoro-4-nitrobenzoic acid, which is reacted with oxalyl chloride and dimethylformamide in dichloromethane. This is followed by the addition of dimethylamine hydrochloride and triethylamine . The reaction conditions include a temperature of -10°C and an inert atmosphere .Molecular Structure Analysis
The molecular structure of this compound contains a total of 24 bonds, including 15 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), and 1 nitro group (aromatic) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 212.18 .Scientific Research Applications
Synthesis and Characterization
3-fluoro-N,N-dimethyl-4-nitrobenzamide serves as a precursor in the synthesis of various compounds with potential applications in scientific research. For example, it has been involved in the synthesis of 4-amino-2-fluoro-N-methyl-benzamide through a series of reactions including oxidation, chlorination, amination, and hydrogenation. This process highlights the compound's utility in creating amino-substituted benzamides, which are of interest due to their biological activities and potential pharmaceutical applications (Xu, Xu, & Zhu, 2013).
Structural and Spectroscopic Studies
In-depth structural and spectroscopic studies of compounds related to this compound have been conducted to understand their molecular properties better. For instance, the structural and spectroscopic characterization of p-nitrobenzamide compounds has been explored through experimental techniques and density functional theory (DFT). These studies provide insights into the molecular geometries, vibrational frequencies, and other chemical properties of these compounds, contributing to a broader understanding of their chemical behavior and potential applications in material science and molecular engineering (Arslan, Kazak, & Aydın, 2015).
Material Science Applications
The compound and its derivatives have also found applications in material science, such as in the functionalization of silica particles. By employing nucleophilic aromatic substitution reactions, silica particles have been functionalized with various chromophoric groups, demonstrating the compound's versatility in creating materials with specific optical properties. This approach has potential applications in the development of novel materials for sensing, imaging, and photonic devices (Roth et al., 2006).
Crystal Engineering
In crystal engineering, the compound's derivatives have been utilized to study molecular interactions and crystal design. For example, the structural analysis of complexes involving 4-nitrobenzamide, a compound structurally related to this compound, has shed light on the role of hydrogen bonds and halogen bonds in molecular assembly. These findings have implications for the design of molecular crystals with desired properties, contributing to advances in pharmaceuticals, electronics, and materials science (Saha, Nangia, & Jaskólski, 2005).
Safety and Hazards
3-fluoro-N,N-dimethyl-4-nitrobenzamide is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
3-fluoro-N,N-dimethyl-4-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3/c1-11(2)9(13)6-3-4-8(12(14)15)7(10)5-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNPKPIOPWXLRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284249 | |
Record name | 3-Fluoro-N,N-dimethyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536748-05-7 | |
Record name | 3-Fluoro-N,N-dimethyl-4-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536748-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-N,N-dimethyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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